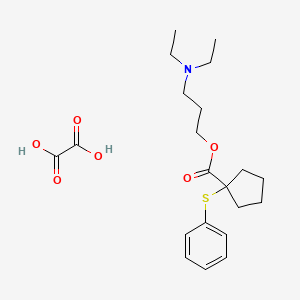

Cyclopentanecarboxylic acid, 1-(phenylthio)-, 3-(diethylamino)propyl ester, ethanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenylthio group attached to a cyclopentanecarboxylic acid moiety, which is further esterified with a 3-(diethylamino)propyl group and combined with oxalate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate typically involves multiple steps. One common method starts with the preparation of cyclopentanecarboxylic acid, which can be synthesized through the palladium-catalyzed hydrocarboxylation of cyclopentene . The phenylthio group is then introduced via a substitution reaction using thiophenol and a suitable base.

The esterification process involves reacting the cyclopentanecarboxylic acid derivative with 3-(diethylamino)propyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). Finally, the oxalate salt is formed by reacting the ester with oxalic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Thiophenol, alkyl halides, bases like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound has been investigated for its potential therapeutic properties. Its structural components may contribute to interactions with biological targets, making it a candidate for further research in pharmacology.

- Precursor for Synthesis : It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals that require specific structural motifs for activity .

Biological Research

- Interaction Studies : Research has focused on understanding how this compound interacts with biomolecules. Such studies are crucial for establishing safety profiles and therapeutic efficacy.

- Biological Activity : Investigations into the biological activity of cyclopentanecarboxylic acid derivatives have shown potential for various applications in treating diseases, particularly those involving neurological pathways due to the diethylamino group .

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials due to its unique properties, which allow for modifications that enhance performance in specific applications .

- Chemical Synthesis : It can undergo various chemical reactions such as oxidation to produce sulfoxides and sulfones or reduction to yield alcohols. These reactions are pivotal in creating derivatives tailored for specific industrial needs .

Case Studies

- Therapeutic Investigations : A study explored the interactions of this compound with neurotransmitter receptors, suggesting potential applications in treating mood disorders due to its structural similarity to known psychoactive agents.

- Synthesis Pathways : Another case study documented the efficient synthesis of this compound through multi-step reactions involving cyclization and functional group modifications, highlighting its role as a versatile intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester moiety may undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Cyclopentanecarboxylic acid derivatives: Compounds with similar cyclopentane structures but different substituents.

Phenylthio compounds: Molecules containing the phenylthio group attached to various backbones.

Diethylamino esters: Esters with the diethylamino group attached to different acid moieties.

Uniqueness

1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

Cyclopentanecarboxylic acid, 1-(phenylthio)-, 3-(diethylamino)propyl ester, ethanedioate is a complex organic compound with the molecular formula C21H31NO6S and a molecular weight of approximately 425.54 g/mol. This compound features a cyclopentane ring with various functional groups that may confer unique biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

Structural Characteristics

The structural complexity of this compound arises from its combination of a cyclopentane core, a phenylthio group, and a diethylamino propyl ester moiety. These components suggest potential interactions with biological targets, which can be explored for therapeutic applications.

Biological Activity Overview

Research on the biological activity of cyclopentanecarboxylic acid derivatives indicates several potential mechanisms of action:

- Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in lipid signaling pathways . Inhibitors of FAAH can modulate pain and inflammation responses.

- Antimicrobial Properties : Compounds with similar structural motifs have shown varying degrees of antimicrobial activity against bacteria and fungi, suggesting that this compound could be evaluated for its potential as an antimicrobial agent.

- Cytotoxicity : The evaluation of cytotoxic effects is crucial for assessing the safety profile of new compounds. Preliminary studies on structurally related compounds indicate that modifications in the side chains can significantly alter cytotoxicity profiles .

Case Studies

- FAAH Inhibition : A study investigating the effects of FAAH inhibitors demonstrated that certain derivatives can significantly increase levels of endogenous lipid mediators in the brain, which are involved in pain modulation . This suggests that cyclopentanecarboxylic acid derivatives may also exhibit similar properties.

- Antimicrobial Testing : A comparative study evaluated several cyclopentanecarboxylic acid derivatives against common bacterial strains. The results indicated that modifications to the thioether and amine functionalities could enhance antimicrobial efficacy.

- Toxicological Assessment : In vivo studies conducted on related compounds assessed their toxicity in mammalian models. These studies typically measure behavioral changes and histopathological effects on vital organs, providing insights into the safety margins for further development .

Comparison of Biological Activities

Properties

CAS No. |

84245-07-8 |

|---|---|

Molecular Formula |

C21H31NO6S |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

3-(diethylamino)propyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid |

InChI |

InChI=1S/C19H29NO2S.C2H2O4/c1-3-20(4-2)15-10-16-22-18(21)19(13-8-9-14-19)23-17-11-6-5-7-12-17;3-1(4)2(5)6/h5-7,11-12H,3-4,8-10,13-16H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

OOPINVYIRKYIBG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCOC(=O)C1(CCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.